β-萘酚紫

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

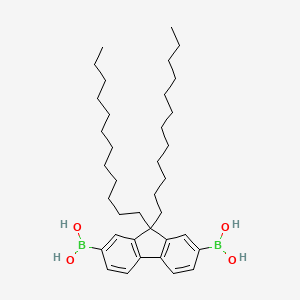

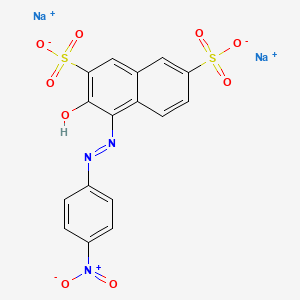

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C32H17CrN6NaO11S . It is also known as disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) .

Synthesis Analysis

Azo compounds like Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .Physical And Chemical Properties Analysis

This compound has a density of 1.496 at 20℃ . It has a very low vapor pressure (0Pa at 20℃) and is slightly soluble in water (2g/L at 20℃) .科学研究应用

用于检测铁离子的化学分析

β-萘酚紫: 由于其检测铁离子的能力,它被用于化学分析。 当存在铁离子时,它们会使β-萘酚紫溶液变绿,表明其存在 。 这种应用在环境监测、水处理以及制造过程中的质量控制等各个领域至关重要。

防腐性能

该化合物具有防腐性能,使其在开发旨在降低感染风险的产品中具有价值。 它可以被加入到用于消毒剂、伤口清洁剂和其他需要防腐特性的医疗保健应用的配方中 .

偶氮染料合成

β-萘酚紫是合成某些偶氮染料的前体。 偶氮染料广泛用于染色纺织品、皮革和食品。 该化合物在染料合成中的作用非常重要,因为它具有稳定性,并且可以产生鲜艳的色彩 .

橡胶抗氧化剂

该化合物用于制造橡胶抗氧化剂。 抗氧化剂对于防止橡胶的氧化降解非常重要,氧化降解会导致橡胶失去弹性和强度。 这种应用对于橡胶产品的寿命和耐久性至关重要 .

多功能材料系统

研究探索了包括β-萘酚紫在内的1-萘酚在多功能材料系统 (MFMS) 中的应用。 这些系统旨在提供额外的功能,例如能量积累和传感,超越其主要机械性能 .

生物染色

在生物实验中,β-萘酚紫被用作染料,帮助研究人员观察和分析细胞结构、追踪生物分子以及研究组织病理。 它具有选择性结合的能力,使其成为可视化生物样品中特定成分的强大工具 .

防腐材料

β-萘酚紫具有作为防腐材料的潜在应用。 它的化学结构可以帮助保护金属免受腐蚀,这在金属保护至关重要的工业环境中尤其有用 .

非线性光学 (NLO) 器件

该化合物的分子结构使其由于其高稳定性和极性,可以应用于非线性光学器件。 这些特性对于用于 NLO 器件的材料至关重要,这些器件在电信和激光技术中都有应用 .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate involves the diazotization of 4-nitroaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The resulting product is then treated with sodium hydroxide to form the disodium salt.", "Starting Materials": [ "4-nitroaniline", "3-hydroxy-2,7-naphthalenedisulfonic acid", "Sodium nitrite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-nitroaniline in dilute hydrochloric acid", "Add sodium nitrite to the solution to form the diazonium salt", "Dissolve 3-hydroxy-2,7-naphthalenedisulfonic acid in water", "Add the diazonium salt to the acid solution and stir to allow coupling", "Add sodium hydroxide to the resulting product to form the disodium salt", "Filter and dry the product" ] } | |

CAS 编号 |

7143-21-7 |

分子式 |

C16H11N3NaO9S2 |

分子量 |

476.4 g/mol |

IUPAC 名称 |

disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28); |

InChI 键 |

XMKYYCKXYGLBKD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na] |

其他 CAS 编号 |

7143-21-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)